molecular formula C19H10BrF3N2OS2 B4554486 4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE

4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE

Cat. No.: B4554486
M. Wt: 483.3 g/mol
InChI Key: AAJBBUVNPRGMAE-UHFFFAOYSA-N
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Description

4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE is a complex organic compound that features a unique combination of bromophenyl, thienyl, trifluoro-oxopropyl, and pyridyl cyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce the thienyl and pyridyl groups.

    Introduction of the Thienyl Group: This step involves the use of thiophene derivatives and appropriate coupling reagents under controlled conditions.

    Addition of the Trifluoro-oxopropyl Group: The trifluoro-oxopropyl group is introduced using reagents such as trifluoroacetic anhydride and suitable catalysts.

    Formation of the Pyridyl Cyanide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or conductive polymers.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL METHYL: Similar structure but with a methyl group instead of a cyanide group.

    4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.

Uniqueness

The presence of the cyanide group in 4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE imparts unique reactivity and potential biological activity compared to its methyl and ethyl analogs. This makes it a valuable compound for specific applications where the cyanide functionality is crucial.

Properties

IUPAC Name

4-(4-bromophenyl)-6-thiophen-2-yl-2-(3,3,3-trifluoro-2-oxopropyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrF3N2OS2/c20-12-5-3-11(4-6-12)13-8-15(16-2-1-7-27-16)25-18(14(13)9-24)28-10-17(26)19(21,22)23/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJBBUVNPRGMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)SCC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE
Reactant of Route 2
Reactant of Route 2
4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE
Reactant of Route 3
Reactant of Route 3
4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE
Reactant of Route 4
Reactant of Route 4
4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE
Reactant of Route 5
Reactant of Route 5
4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE
Reactant of Route 6
4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE

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